Cas no 19075-53-7 (6-Bromobenzo[b]thiophene-3-carbaldehyde)
6-Bromobenzo[b]thiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Bromobenzo[b]thiophene-3-carbaldehyde
- SCHEMBL6811552
- Z1726145693
- 19075-53-7
- PBCQAUIPFVKGOW-UHFFFAOYSA-N
- 6-Bromobenzo[b]thiophene-3-carboxaldehyde
- DB-169906
- MFCD25542199
- CS-0196924
- EN300-7947957
- 6-bromo-1-benzothiophene-3-carbaldehyde
- AKOS022190050
- SY242945
- AS-41843
- Benzo[b]thiophene-3-carboxaldehyde, 6-bromo-
- 6-Bromo-1-benzothiophene-3-carboxaldehyde
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- MDL: MFCD25542199
- Inchi: 1S/C9H5BrOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H
- InChI Key: PBCQAUIPFVKGOW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=O)=CSC=2C=1
Computed Properties
- Exact Mass: 239.924
- Monoisotopic Mass: 239.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3A^2
- XLogP3: 3.1
6-Bromobenzo[b]thiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003918-250mg |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 250mg |
$401.70 | 2023-09-02 | |
| Alichem | A169003918-1g |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 1g |
$1043.25 | 2023-09-02 | |
| Chemenu | CM156674-1g |
6-bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 1g |
$635 | 2021-06-08 | |
| Chemenu | CM156674-250mg |
6-bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM156674-1g |
6-bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y1226770-1g |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 1g |
$950 | 2024-06-03 | |
| abcr | AB494157-250 mg |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 250MG |
€714.50 | 2023-04-19 | ||
| Ambeed | A859376-25mg |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 25mg |
$132.0 | 2025-02-26 | |
| Ambeed | A859376-50mg |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 50mg |
$171.0 | 2025-02-26 | |
| Ambeed | A859376-100mg |
6-Bromobenzo[b]thiophene-3-carbaldehyde |
19075-53-7 | 95% | 100mg |
$238.0 | 2025-02-26 |
6-Bromobenzo[b]thiophene-3-carbaldehyde Suppliers
6-Bromobenzo[b]thiophene-3-carbaldehyde Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 6-Bromobenzo[b]thiophene-3-carbaldehyde
Comprehensive Analysis of 6-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No. 19075-53-7): Properties, Applications, and Industry Trends
6-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No. 19075-53-7) is a high-value heterocyclic compound widely utilized in pharmaceutical research, organic synthesis, and material science. This brominated thiophene derivative features a reactive aldehyde group, making it a versatile building block for constructing complex molecular architectures. With the growing demand for specialty chemicals in drug discovery, this compound has garnered significant attention from researchers exploring kinase inhibitors, anticancer agents, and OLED materials.
The molecular structure of 6-Bromobenzo[b]thiophene-3-carbaldehyde combines a benzothiophene core with strategic functional groups that enable diverse chemical transformations. The bromine substituent at the 6-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carbaldehyde moiety serves as a handle for condensation, reduction, or nucleophilic addition reactions. These characteristics align perfectly with current trends in fragment-based drug design and click chemistry applications.
Recent publications highlight the compound's role in developing BTK inhibitors and JAK-STAT signaling modulators, addressing popular research queries about immune-oncology targets. Its electron-rich thiophene scaffold also makes it valuable for designing organic semiconductors, particularly in response to the booming flexible electronics market. Analytical data shows increasing searches for "bromothiophene aldehyde applications" and "CAS 19075-53-7 supplier," reflecting industrial interest.
From a synthetic perspective, 6-Bromobenzo[b]thiophene-3-carbaldehyde demonstrates excellent stability under standard storage conditions (typically 2-8°C under inert atmosphere). Quality control parameters often include HPLC purity (>98%), which is crucial for high-throughput screening applications. The compound's UV-Vis absorption profile (λmax ~280-320 nm) makes it suitable for photophysical studies, another trending topic in materials informatics databases.
Environmental and regulatory aspects of 6-Bromobenzo[b]thiophene-3-carbaldehyde production have evolved with green chemistry principles. Modern synthetic routes emphasize atom economy and reduced halogenated solvent use, responding to ESG concerns in the fine chemicals sector. This aligns with frequent searches for "sustainable heterocycle synthesis" and "REACH-compliant intermediates" observed in chemical industry analytics.
In material science applications, the planar structure of 6-Bromobenzo[b]thiophene-3-carbaldehyde facilitates π-stacking in conjugated polymers, a property exploited in developing organic photovoltaic materials. Researchers investigating "non-fullerene acceptors" frequently utilize this building block, as evidenced by citation networks in recent ACS Applied Materials publications. The compound's electrochemical properties also make it relevant for battery electrolyte additives research.
Commercial availability of 6-Bromobenzo[b]thiophene-3-carbaldehyde has expanded with the growth of custom synthesis providers. Market analysis reveals increasing requests for isotope-labeled versions (e.g., 13C, 2H) to support ADME studies in drug development. Proper handling requires standard laboratory precautions, with particular attention to the compound's hygroscopic nature during weighing procedures.
Future research directions for 6-Bromobenzo[b]thiophene-3-carbaldehyde derivatives may explore their potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design—two rapidly growing areas in medicinal chemistry. The compound's structural tunability through the aldehyde group positions it as a key intermediate for combinatorial chemistry libraries, addressing the pharmaceutical industry's need for diverse chemical space exploration.
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